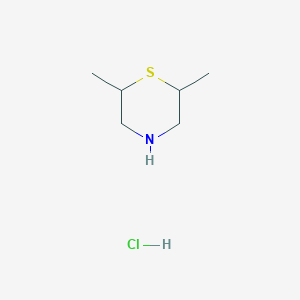

2,6-Dimethylthiomorpholine hydrochloride

Description

BenchChem offers high-quality 2,6-Dimethylthiomorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylthiomorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylthiomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABIWTBZIYPWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(S1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of Thiomorpholine Scaffolds in Medicinal Chemistry: From Bioisosterism to Target Engagement

Executive Summary

Thiomorpholine (1-thia-4-azacyclohexane) represents a critical bioisostere of the widely used morpholine scaffold. While morpholine is ubiquitous in approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers distinct physicochemical properties—specifically enhanced lipophilicity, unique metabolic oxidation pathways, and altered hydrogen-bonding potential—that can rescue lead series suffering from poor membrane permeability or rapid clearance.

This guide dissects the mechanism of action (MoA) of thiomorpholine-based compounds, moving beyond generic descriptions to focus on specific molecular interactions (Teneligliptin case study), metabolic activation (S-oxidation), and experimental validation protocols.

Part 1: Structural Pharmacochemistry & Bioisosterism

The substitution of the ether oxygen in morpholine with a sulfur atom in thiomorpholine fundamentally alters the pharmacophore's interaction with biological systems.

Physicochemical Divergence

The sulfur atom is larger, less electronegative, and more lipophilic than oxygen. This results in two critical mechanistic shifts:

-

Lipophilicity Modulation: Thiomorpholine analogs typically exhibit a higher

(partition coefficient) than their morpholine counterparts. This enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes, making the scaffold attractive for CNS targets and intracellular kinases. -

Electronic Effects: The lone pairs on sulfur are more diffuse (3p orbitals) compared to oxygen (2p), reducing the basicity of the nitrogen at position 4 via inductive effects, though less significantly than electron-withdrawing groups.

The "Chameleon" Effect

Unlike morpholine, which is metabolically robust at the ether position, thiomorpholine is a "metabolic soft spot." It undergoes sequential S-oxidation to sulfoxides (

Table 1: Comparative Physicochemical Profile

| Feature | Morpholine ( | Thiomorpholine ( | Mechanistic Impact |

| Heteroatom | Oxygen (Electronegative) | Sulfur (Lipophilic) | Alters solubility and permeability. |

| H-Bonding | Strong H-bond Acceptor | Weak H-bond Acceptor | Modifies binding affinity in polar pockets. |

| Metabolism | N-oxidation, Ring opening | S-oxidation , N-oxidation | S-oxides can act as active metabolites. |

| Target Class | Kinases, GPCRs | DPP-4, AChE, Antimicrobial | Thiomorpholine prefers hydrophobic sub-pockets. |

Part 2: Therapeutic Case Study – Teneligliptin (Diabetes)[1][2]

The most authoritative example of thiomorpholine's specific mechanistic utility is Teneligliptin , a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes.

The "J-Shaped" Anchor Mechanism

Teneligliptin possesses a unique "J-shaped" structure formed by five rings. The thiomorpholine moiety is critical for its high potency (IC

-

S2 Extensive Subsite Interaction: Unlike other gliptins, Teneligliptin occupies the S2 extensive subsite of DPP-4.[1] This subsite is largely hydrophobic. The thiomorpholine ring, being more lipophilic than morpholine, anchors the drug into this pocket via strong hydrophobic (van der Waals) interactions with residues Phe357 and Tyr547 .

-

Binding Kinetics: The rigid thiomorpholine scaffold contributes to a high association rate (

) and a low dissociation rate (

Visualization of Signaling & Binding

The following diagram illustrates the specific residue interactions that define the Teneligliptin-DPP-4 complex.

Figure 1: Teneligliptin binding mode. The thiomorpholine moiety drives the unique interaction with the S2 Extensive Subsite [1, 2].

Part 3: Metabolic Activation Pathway (S-Oxidation)

Thiomorpholine compounds are subject to a unique metabolic pathway mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).

Mechanism of S-Oxidation

Unlike the ether oxygen, the sulfide sulfur is nucleophilic and susceptible to oxidation.

-

Phase I Metabolism: CYP3A4 and FMO3 oxidize the sulfur to a Sulfoxide (S=O) . This introduces chirality (if the ring is substituted) and increases polarity.

-

Secondary Oxidation: The sulfoxide can be further oxidized to a Sulfone (O=S=O) .

Strategic Implication: This pathway can be used to improve clearance of highly lipophilic drugs or, conversely, the sulfoxide metabolite may retain biological activity (active metabolite), extending the pharmacodynamic half-life.

Figure 2: Sequential S-oxidation pathway unique to thiomorpholine scaffolds [3].

Part 4: Experimental Protocols

To validate the mechanism of action and metabolic stability of thiomorpholine derivatives, the following self-validating protocols are recommended.

Protocol A: Microsomal Metabolic Stability (S-Oxidation Tracking)

Purpose: To quantify the conversion of thiomorpholine to sulfoxide/sulfone and assess metabolic liability.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System.

-

LC-MS/MS with Triple Quadrupole.

Workflow:

-

Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4).

-

Incubation:

-

Mix 30 µL microsomes + 350 µL buffer + 10 µL test compound.

-

Pre-incubate at 37°C for 5 min.

-

Start: Initiate reaction with 10 µL NADPH.

-

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quenching: Add 150 µL cold Acetonitrile (containing Internal Standard) to stop the reaction. Centrifuge at 4000 rpm for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Monitor: Parent mass

. -

Monitor: Sulfoxide metabolite

. -

Monitor: Sulfone metabolite

.

-

-

Calculation: Plot

vs. time to determine intrinsic clearance (

Protocol B: DPP-4 Inhibition Assay (Fluorescence)

Purpose: To confirm target engagement if the thiomorpholine is designed as a Teneligliptin analog.

Workflow:

-

Substrate: Use Gly-Pro-AMC (fluorogenic substrate).

-

Enzyme: Recombinant human DPP-4 (10 ng/well).

-

Reaction:

-

Incubate Enzyme + Test Compound in Tris buffer (pH 8.0) for 10 min at 25°C.

-

Add Gly-Pro-AMC (50 µM final).

-

-

Measurement: Read fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 min.

-

Validation: Use Teneligliptin (IC

~0.4 nM) as a positive control. If the thiomorpholine analog shows activity, the MoA is confirmed as competitive inhibition.

References

-

Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.[1] Biochemical and Biophysical Research Communications. Link

-

Kushwaha, R. N., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE. Link

-

Asirvatham, S., et al. (2021).[2][5] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][3][5][6] Journal of Chemical Reviews.[2][5] Link

-

Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[2][3][4][5][6] Archiv der Pharmazie. Link

-

Kumari, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[7] Bioorganic Chemistry.[7] Link

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dimethylthiomorpholine Hydrochloride in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in a solvent dictates its formulation possibilities, its route of administration, and ultimately, its bioavailability and therapeutic efficacy. 2,6-Dimethylthiomorpholine hydrochloride, a heterocyclic amine salt, presents a unique set of physicochemical characteristics that necessitate a thorough understanding of its solubility profile.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of 2,6-Dimethylthiomorpholine hydrochloride in a range of common laboratory solvents. In the absence of extensive published data for this specific molecule, this document emphasizes robust experimental methodology, enabling research teams to generate high-quality, reliable data in-house. The principles and protocols outlined herein are grounded in established scientific theory and adhere to the rigorous standards of Good Laboratory Practice (GLP).

Theoretical Framework: The Physicochemical Drivers of Solubility for an Amine Hydrochloride

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For an amine salt like 2,6-Dimethylthiomorpholine hydrochloride, the following factors are paramount:

-

Ionization and pKa: As the hydrochloride salt of an amine, the compound exists in an ionized state.[1][2][3] The equilibrium between the ionized and non-ionized forms is governed by the pKa of the amine and the pH of the solution.[4] Amine salts are generally more soluble in polar solvents, particularly water, than their corresponding free bases due to the strong ion-dipole interactions between the charged ammonium group and polar solvent molecules.[2][5][6]

-

"Like Dissolves Like": The principle of "like dissolves like" is a cornerstone of solubility prediction.[7]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are adept at solvating both the protonated amine and the chloride counter-ion, making them excellent candidates for dissolving 2,6-Dimethylthiomorpholine hydrochloride.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipole moments but lack O-H or N-H bonds. While they can solvate the cation, their ability to solvate the anion is diminished, potentially leading to lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and cannot effectively solvate ions. Consequently, the solubility of an ionic compound like 2,6-Dimethylthiomorpholine hydrochloride is expected to be very low in these solvents.[5][6]

-

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the energy of solvation for dissolution to occur.[8][9] A higher crystal lattice energy can lead to lower solubility.

-

Molecular Structure: The presence of the sulfur atom in the thiomorpholine ring and the two methyl groups will influence the compound's lipophilicity and how it interacts with solvent molecules.

Determining the Physicochemical Properties of 2,6-Dimethylthiomorpholine Hydrochloride

| Property | 2,6-Dimethylmorpholine | Thiomorpholine | 2,6-Dimethylthiomorpholine 1,1-dioxide (Computed) |

| Molecular Formula | C6H13NO[10][11][12] | C4H9NS[13][14] | C6H13NO2S[15] |

| Molecular Weight | 115.17 g/mol [10][12] | 103.19 g/mol [13][16] | 163.24 g/mol [15] |

| Boiling Point | 147 °C[12][17] | 169 °C[13][14] | - |

| Melting Point | -85 °C[12][17] | 166-168 °C | - |

| Density | 0.935 g/mL at 25 °C[12][17] | ~1.0 g/mL | - |

| LogP (Computed) | 0.3[18][19] | 0.27 | -0.2[20][15] |

| Water Solubility | Miscible (as free base)[19] | Miscible[13][14] | - |

Note: The properties of the hydrochloride salt of 2,6-Dimethylthiomorpholine will differ from these parent compounds, particularly in terms of melting point, LogP, and water solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[21][22] This protocol is designed to be compliant with Good Laboratory Practice (GLP) principles, ensuring data integrity and reproducibility.[23][24][25][26]

Objective

To determine the equilibrium solubility of 2,6-Dimethylthiomorpholine hydrochloride in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment

-

2,6-Dimethylthiomorpholine hydrochloride (of known purity)

-

Selected solvents (analytical grade):

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Hexane, Toluene

-

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic orbital shaker

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Solvent Properties and Solubility Relationship.

Conclusion and Field-Proven Insights

This technical guide provides a robust framework for determining the solubility profile of 2,6-Dimethylthiomorpholine hydrochloride. By adhering to the detailed experimental protocols and principles of scientific integrity, researchers can generate reliable data that is crucial for informed decision-making in the drug development process.

Key Insights:

-

Prioritize Polar Protic Solvents: Based on the hydrochloride salt structure, solubility is expected to be highest in polar protic solvents like water and lower-chain alcohols. These should be the starting point for any formulation development.

-

The Importance of pH: For aqueous systems, the pH will be a critical determinant of solubility. Further studies to establish a pH-solubility profile are highly recommended.

-

Self-Validation is Key: Each step of the protocol, from the determination of equilibration time to the validation of the analytical method, serves to build confidence in the final data. Meticulous documentation is non-negotiable.

By systematically applying the methodologies described herein, research and development teams can effectively characterize the solubility of 2,6-Dimethylthiomorpholine hydrochloride, paving the way for its successful advancement through the development pipeline.

References

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

ChemSrc. (2025, August 22). Thiomorpholine. Retrieved February 14, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Thiomorpholine. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved February 14, 2026, from [Link]

-

Boston University. (2007, October 18). Solubility of ionic solids in water. Retrieved February 14, 2026, from [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved February 14, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 14, 2026, from [Link]

-

NCERT. (n.d.). Amines. Retrieved February 14, 2026, from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved February 14, 2026, from [Link]

-

Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved February 14, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved February 14, 2026, from [Link]

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved February 14, 2026, from [Link]

-

Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved February 14, 2026, from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved February 14, 2026, from [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 26). 4.5: Solubility of Ionic Compounds. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethylthiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Regulations.gov. (n.d.). Study Report CODE: GLP-012/13 Solubility in water. Retrieved February 14, 2026, from [Link]

-

US EPA. (1999, June 7). Conducting a Field Studies GLP Compliance Inspection. Retrieved February 14, 2026, from [Link]

-

US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories. Retrieved February 14, 2026, from [Link]

-

Pharmko. (2025, September 1). Lab requirements for GLP compliance. Retrieved February 14, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved February 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl morpholine. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved February 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl morpholine, 141-91-3. Retrieved February 14, 2026, from [Link]

-

Stenutz. (n.d.). cis-2,6-dimethylmorpholine. Retrieved February 14, 2026, from [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. bu.edu [bu.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. What is Thiomorpholine - Properties & Specifications [chemheterocycles.com]

- 11. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]

- 13. 硫代吗啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 15. chemscene.com [chemscene.com]

- 16. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]

- 18. scent.vn [scent.vn]

- 19. 2,6-dimethyl morpholine, 141-91-3 [thegoodscentscompany.com]

- 20. 2,6-Dimethylthiomorpholine 1,1-dioxide | C6H13NO2S | CID 61795481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. 溶解度則:一般的なイオン化合物の溶解度 [sigmaaldrich.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 26. pharmko.com [pharmko.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,6-Dimethylthiomorpholine Hydrochloride in Pharmaceutical Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2,6-Dimethylthiomorpholine hydrochloride. While direct therapeutic applications of this specific molecule are not extensively documented, its profound value lies in its role as a sophisticated chemical intermediate and structural scaffold. We will explore the foundational importance of the thiomorpholine core in medicinal chemistry, analyze the strategic impact of the 2,6-dimethyl substitution pattern, and provide detailed protocols for its synthesis and incorporation into drug discovery workflows.

Introduction: The Thiomorpholine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiomorpholine ring is one such scaffold, prized by synthetic chemists for its versatile properties.[1][2] Thiomorpholine, a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom, offers a unique combination of features.[1]

Replacing the oxygen atom of the more common morpholine ring with sulfur increases the molecule's lipophilicity and introduces a "metabolically soft spot," as the sulfur can be readily oxidized in vivo to the corresponding sulfoxide and sulfone.[3] This property can be strategically employed to modulate a drug candidate's pharmacokinetic profile. Thiomorpholine and its derivatives have been integral to the development of compounds with a vast array of pharmacological activities, including:

The subject of this guide, 2,6-Dimethylthiomorpholine hydrochloride , builds upon this privileged core, adding a layer of stereochemical and conformational complexity that is crucial for modern drug design.

Section 1: The Strategic Importance of 2,6-Dimethyl Substitution

The introduction of two methyl groups at the 2 and 6 positions of the thiomorpholine ring has profound implications for its use as a pharmaceutical building block.

-

Stereoisomerism: The presence of two stereocenters gives rise to cis and trans diastereomers. This is critically important because biological systems are chiral. The specific spatial arrangement of the methyl groups can dramatically affect how a final drug molecule binds to its target protein or enzyme. In many cases, one isomer is significantly more active or has a better safety profile than the other. For instance, in related agricultural chemicals derived from the analogous cis-2,6-dimethylmorpholine, the biological activity is principally attributed to the cis-isomer.[7] This highlights the necessity of controlling stereochemistry during synthesis.

-

Conformational Rigidity: The methyl groups restrict the conformational flexibility of the thiomorpholine ring, locking it into a more defined chair-like conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.

-

Modulation of Physicochemical Properties: The addition of two methyl groups increases the molecule's lipophilicity and molecular weight, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a final Active Pharmaceutical Ingredient (API).

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle, store, and use in subsequent aqueous-phase reactions or for formulation studies.

Logical Workflow: From Building Block to API

The primary application of 2,6-Dimethylthiomorpholine hydrochloride is as a chiral building block in a multi-step synthesis of a complex API. The following diagram illustrates this conceptual workflow.

Caption: Workflow of 2,6-Dimethylthiomorpholine HCl in API Synthesis.

Section 2: Key Experimental Protocols

The following protocols are provided as representative methodologies. Researchers should always first consult Safety Data Sheets (SDS) and perform appropriate risk assessments.

Protocol 1: Synthesis of a Substituted Thiomorpholine via Nucleophilic Aromatic Substitution

This protocol describes a general method for coupling a thiomorpholine scaffold to an aromatic ring, a common step in building more complex molecules.[3][8]

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine as a model reaction.

Materials:

-

4-Fluoronitrobenzene

-

Thiomorpholine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoronitrobenzene (1.0 eq), thiomorpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-fluoronitrobenzene.

-

Causality Note: Acetonitrile is a polar aprotic solvent suitable for SₙAr reactions. Potassium carbonate acts as a base to deprotonate the thiomorpholine's secondary amine, activating it as a nucleophile, and to neutralize the HF byproduct.

-

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Causality Note: The water washes remove residual potassium carbonate and other inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude 4-(4-nitrophenyl)thiomorpholine by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Conversion to Hydrochloride Salt

This protocol details the conversion of a free-base amine, such as the synthesized 2,6-Dimethylthiomorpholine, into its more stable and soluble hydrochloride salt.

Objective: To prepare 2,6-Dimethylthiomorpholine hydrochloride from its free base.

Materials:

-

2,6-Dimethylthiomorpholine (free base)

-

Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

-

2 M HCl in Diethyl Ether (or gaseous HCl)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve the purified 2,6-Dimethylthiomorpholine (1.0 eq) in anhydrous diethyl ether in a flask under an inert atmosphere. The solution should be clear.

-

Causality Note: Anhydrous conditions are critical to prevent the introduction of water, which can interfere with the precipitation and yield a gummy or impure product.

-

-

Acidification: While stirring the solution at 0°C (ice bath), slowly add a solution of 2 M HCl in diethyl ether (1.05 eq) dropwise.

-

Causality Note: Slow, cooled addition controls the exotherm of the acid-base reaction and promotes the formation of a fine, crystalline precipitate. A slight excess of HCl ensures complete conversion.

-

-

Precipitation: A white precipitate of 2,6-Dimethylthiomorpholine hydrochloride should form immediately upon addition of the acid.

-

Stirring: Continue stirring the resulting slurry at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete precipitation.

-

Isolation: Isolate the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the product under high vacuum to remove all residual solvent.

-

Validation: The formation of the salt can be confirmed by the disappearance of the N-H proton signal (if visible) and shifts in adjacent proton signals in ¹H NMR spectroscopy. Melting point analysis will also show a sharp, higher melting point compared to the free base.

Section 3: Data Presentation and Safety

Table 1: Physicochemical Properties (Comparison)

| Property | Thiomorpholine[6] | cis-2,6-Dimethylmorpholine[9] | 2,6-Dimethylthiomorpholine (Estimated) |

| CAS Number | 123-90-0 | 6485-55-8 | N/A |

| Molecular Formula | C₄H₉NS | C₆H₁₃NO | C₆H₁₃NS |

| Molecular Weight | 103.19 g/mol | 115.18 g/mol | 131.24 g/mol |

| Appearance | Clear colorless to slightly yellow liquid | Colorless to almost clear liquid | Expected to be a colorless liquid or low-melting solid |

| Boiling Point | 164-173 °C | ~147 °C | >150 °C (higher than morpholine analog) |

| Density | ~1.02 g/mL | ~0.93 g/mL | ~0.98 g/mL |

| Solubility | Soluble in water | Soluble in water | Expected to have moderate water solubility |

Safety and Handling

Working with thiomorpholine derivatives requires strict adherence to safety protocols. The hydrochloride salt is generally a solid and less volatile than the free base.

| Hazard Category | Precautionary Measures and PPE |

| Inhalation | May cause respiratory tract irritation. Handle only in a well-ventilated area or a chemical fume hood.[10] |

| Skin Contact | Can cause skin irritation or burns. Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10] |

| Eye Contact | Causes serious eye irritation or burns. Wear safety goggles or a face shield.[10][11] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

2,6-Dimethylthiomorpholine hydrochloride represents a specialized and valuable tool in the arsenal of the medicinal chemist. Its utility is not as a standalone therapeutic agent, but as a sophisticated, stereochemically-defined building block. By leveraging the proven bioactivity of the thiomorpholine scaffold and the precise three-dimensional structure imparted by the cis or trans dimethyl groups, researchers can construct novel and complex molecules. These molecules can be tailored to fit the specific binding pockets of disease-relevant targets, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity. Understanding the synthesis and strategic incorporation of this scaffold is a key step in advancing modern drug discovery programs.

References

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

International Journal of Pharmacy and Technology. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]

-

PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Available from: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Mastering LC-MS/MS Method Development for Secondary Amine Hydrochloride Salts

Application Note & Protocol Guide

Abstract

Secondary amine hydrochloride salts represent a significant portion of pharmaceutical compounds (e.g., fluoxetine, sertraline, pseudoephedrine). Their analysis via LC-MS/MS is notoriously difficult due to three converging challenges: (1) strong interaction between the positively charged amine and residual silanols on silica columns (causing severe peak tailing), (2) poor retention on standard C18 phases due to high polarity, and (3) the presence of the chloride counter-ion, which can suppress ionization or corrode MS interfaces. This guide provides a scientifically grounded, non-template workflow to master these analytes using "Charged Surface" technologies and pH-switch strategies.

Part 1: The Scientific Challenge (The "Why")

The Silanol Trap

Secondary amines typically have pKa values between 10 and 11. At standard LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), these amines are fully protonated (

-

The Problem: Silica-based columns possess residual silanol groups (

) with a pKa of ~4-5. Even "end-capped" columns have exposed silanols that deprotonate to -

The Interaction: The cationic amine undergoes ion-exchange interactions with the anionic silanols. This secondary retention mechanism is slow, resulting in the characteristic "shark fin" tailing peaks that ruin resolution and quantitation limits.

The Hydrochloride Counter-Ion

The HCl salt form is chosen for drug solubility. In solution, it dissociates into

-

MS Impact: While volatile acids (formic, acetic) are preferred for MS, the non-volatile chloride ion can accumulate on the sampling cone, leading to signal instability. High concentrations of

can also suppress positive ion formation via charge competition or ion pairing in the gas phase.

Part 2: Strategic Pathways (Method Development)

We employ two primary strategies to defeat the silanol interaction.

Strategy A: The "Repulsion" Method (Low pH + CSH)

Mechanism: Use a column with a positively charged surface (e.g., Waters CSH or similar). The surface charge repels the protonated amine, preventing it from reaching the underlying silanols.

-

Pros: Uses standard low pH mobile phases (Formic Acid); excellent for MS sensitivity; high stability.

-

Cons: Requires specific column chemistry.

Strategy B: The "Neutralization" Method (High pH)

Mechanism: Use a high-pH stable column (e.g., Agilent Poroshell HPH, Waters BEH) with a mobile phase pH > 10 (Ammonium Bicarbonate/Hydroxide).

-

Effect: At pH 10, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols and are more hydrophobic, significantly increasing retention on C18.

-

MS Myth: It is often feared that high pH kills ESI+ sensitivity. This is false. As droplets evaporate in the ESI source, the pH drops, or gas-phase proton affinity dominates, often yielding higher signals than acidic conditions due to better desolvation.

Decision Matrix Visualization

Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity.

Part 3: Detailed Protocols

Protocol 1: Sample Preparation (The "Salt Switch")

Objective: Remove the Chloride (

Technique: Liquid-Liquid Extraction (LLE) [1]

-

Basification: Aliquot 100 µL of plasma/sample. Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~11).

-

Why: This converts the amine HCl salt (

) into the free base (

-

-

Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex vigorously for 5 mins.[2]

-

Why: The neutral free base migrates into the organic layer. The ionic

remains trapped in the aqueous waste layer.

-

-

Phase Separation: Centrifuge at 4,000 x g for 5 mins.

-

Transfer: Transfer the top organic layer to a clean plate/tube.

-

Dry Down: Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid).

-

Result: The amine re-protonates using the volatile formate ion. The chloride is gone.

-

Protocol 2: LC-MS/MS Method Parameters (High pH Strategy)

Recommended when peak tailing is persistent on standard columns.

System Suitability Criteria (Self-Validating):

-

Tailing Factor (

) must be < 1.3. -

Retention Factor (

) must be > 2.0 (to avoid ion suppression zone).

| Parameter | Setting | Rationale |

| Column | Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (2.1 x 50mm, 2.5µm) | Must be hybrid/polymer-coated to survive pH 10. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. | High pH neutralizes the amine, maximizing hydrophobic retention and masking silanols. |

| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) | Methanol can cause higher backpressure; ACN is preferred for desolvation. |

| Flow Rate | 0.4 - 0.6 mL/min | Higher flow assists in nebulization efficiency. |

| Gradient | 0-1.0 min: 5% B (Hold)1.0-5.0 min: 5-95% B5.0-6.0 min: 95% B (Wash)6.1 min: 5% B (Re-equilibrate) | Fast gradient. The hold ensures salts/matrix elute before the analyte. |

| Column Temp | 40°C - 50°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |

Protocol 3: MS Source Optimization (ESI+)

The secondary amine will ionize as

-

Tune Solution: Infuse the analyte (1 µg/mL) in 50:50 A:B.

-

Capillary Voltage: Set to 0.5 - 2.5 kV .

-

Insight: Secondary amines ionize easily. High voltage (>3kV) often causes discharge or in-source fragmentation. Lower voltage improves signal-to-noise.

-

-

Cone Voltage / Declustering Potential: Perform a ramp (e.g., 10V to 60V).

-

Target: Maximize the precursor ion. Watch for "in-source fragmentation" (loss of

or alkyl chains) if voltage is too high.

-

-

Desolvation Temp: High (400°C - 500°C).

-

Why: Essential for high-flow methods (0.5 mL/min) and high aqueous content to ensure complete droplet evaporation.

-

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates why the "Charged Surface" (Strategy A) and "High pH" (Strategy B) work compared to a standard failed analysis.

Figure 2: Mechanistic comparison of silanol interactions across different method strategies.

References

-

Waters Corporation. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography. Application Note. [Link]

-

Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Publication 5991-5022EN.[3] [Link]

-

Espada, A., et al. Effect of high pH mobile phases on the sensitivity of electrospray ionization in the analysis of basic drugs.[4][5]Journal of Chromatography A, 2011.[6] (Validated concept of High pH ESI+ sensitivity).

-

Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Technical Guide.[7][8][9] [Link]

-

Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. (Section on LLE and Partition Ratios). [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 3. agilent.com [agilent.com]

- 4. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]

- 5. phenomenex.co.kr [phenomenex.co.kr]

- 6. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]

- 7. prep-hplc.com [prep-hplc.com]

- 8. rsc.org [rsc.org]

- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]

How to prepare stock solutions of 2,6-Dimethylthiomorpholine hydrochloride

Application Note: Preparation and Handling of 2,6-Dimethylthiomorpholine Hydrochloride Stock Solutions

Abstract

This application note provides a standardized protocol for the preparation, storage, and handling of stock solutions of 2,6-Dimethylthiomorpholine hydrochloride (CAS: 1306603-43-9). This compound is a substituted thiomorpholine derivative often used as a building block in medicinal chemistry or as a probe in biological assays. Due to the presence of a thioether (sulfide) group, this compound exhibits specific sensitivity to oxidation, requiring careful handling to maintain integrity. This guide outlines procedures for aqueous and organic solvent preparation, emphasizing stability preservation.

Physicochemical Properties

| Property | Details |

| Compound Name | 2,6-Dimethylthiomorpholine hydrochloride |

| CAS Number | 1306603-43-9 |

| Free Base CAS | 53651-62-0 |

| Chemical Formula | C₆H₁₃NS[1][2][3] · HCl |

| Molecular Weight | 167.70 g/mol (Salt); 131.24 g/mol (Free Base) |

| Appearance | White to off-white solid (hygroscopic) |

| Solubility (Water) | Soluble (>50 mM estimated) |

| Solubility (DMSO) | Soluble (>100 mM estimated) |

| Stability | Sensitive to S-oxidation (sulfoxide/sulfone formation) |

*Note: Solubility limits can vary by batch and stereoisomeric ratio (cis/trans). Pilot solubility tests are recommended.

Safety & Handling (E-E-A-T)

-

Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Odor: Thiomorpholine derivatives often possess a characteristic sulfurous "stench." Handle in a fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Oxidation Precaution: The sulfur atom is prone to oxidation to sulfoxide (

) and sulfone (

Protocol: Preparation of Stock Solutions

Method A: Aqueous Stock Solution (PBS/Water)

Best for: Immediate biological assays, cell culture treatments.

-

Calculation: Calculate the mass required for the desired concentration (e.g., 10 mM).

-

Formula:

-

Example: To make 10 mL of a 10 mM solution:

.

-

-

Weighing: Weigh the solid rapidly to avoid moisture uptake (hygroscopic).

-

Dissolution:

-

Add 80% of the final volume of sterile distilled water or PBS (pH 7.4).

-

Vortex gently until completely dissolved. The HCl salt should dissolve readily.

-

Note: If pH adjustment is required, do so cautiously. Free base precipitation may occur if pH > 8.0.

-

-

Volume Adjustment: Bring to final volume with solvent.

-

Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter. Do not use Nylon filters if protein binding is a concern in downstream applications, though less critical for small molecules.

-

Storage: Aliquot immediately into light-protective vials.

Method B: Organic Stock Solution (DMSO)

Best for: High-concentration stocks (100 mM+), long-term storage, compound libraries.

-

Solvent Preparation: Use anhydrous DMSO (Dimethyl sulfoxide), Grade

99.9%.-

Pro-Tip: Degas the DMSO with nitrogen or argon for 5 minutes prior to use to minimize S-oxidation.

-

-

Dissolution:

-

Add the calculated volume of DMSO to the weighed solid.

-

Vortex or sonicate (water bath, ambient temp) for 30-60 seconds.

-

Ensure no visual particulates remain.

-

-

Storage: Store in amber glass vials with PTFE-lined caps.

Quality Control & Stability

Visual Inspection:

-

Fresh Solution: Clear, colorless.[4]

-

Degraded Solution: Yellowing indicates oxidation or photo-degradation. Precipitate indicates moisture ingress or saturation.

Chemical Verification:

-

LC-MS: Check for the parent peak [M+H]+ = 132.1 (free base mass).

-

Oxidation Check: Look for +16 Da (Sulfoxide) or +32 Da (Sulfone) peaks.

Storage Conditions:

| Condition | Aqueous (PBS/Water) | Organic (DMSO) |

|---|---|---|

| Room Temp (25°C) | < 24 Hours | < 1 Week |

| Refrigerated (4°C) | < 1 Week | < 1 Month |

| Frozen (-20°C) | Not Recommended (Precipitation risk) | 6 Months |

| Deep Freeze (-80°C) | N/A | > 1 Year |

Workflow Diagrams

Figure 1: Stock Solution Preparation Decision Tree

This workflow ensures the correct solvent and handling method is chosen based on the end application.

Caption: Decision matrix for solvent selection and processing steps based on experimental requirements.

Figure 2: Degradation & Handling Risks

Visualizing the primary instability pathway (S-oxidation) to reinforce the need for air-free handling.

Caption: Oxidative degradation pathway of thiomorpholines. Proper storage prevents the formation of sulfoxide/sulfone impurities.

References

-

PubChem. (n.d.). 2,6-Dimethylthiomorpholine 1,1-dioxide (Related Structure & Properties). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. 3970-89-6|2,2-Dimethylthiomorpholine|BLD Pharm [bldpharm.com]

- 2. 2,6-Dimethylthiomorpholine 1,1-dioxide | C6H13NO2S | CID 61795481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,6-dimethyl morpholine, 141-91-3 [thegoodscentscompany.com]

Application Notes and Protocols for the Role of 2,6-Dimethyl-Substituted Heterocycles in the Preparation of Microporous Materials

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: Extensive literature searches did not yield specific data on the application of 2,6-Dimethylthiomorpholine hydrochloride as a structure-directing agent in the synthesis of microporous materials. This document is therefore structured around its close structural analog, cis-2,6-Dimethylmorpholine (DMMP) , for which there is published evidence of its role as an organic template in the formation of novel microporous frameworks.[1][2] The principles, mechanisms, and protocols detailed herein are based on the established function of DMMP and serve as an expert guide to the broader role of substituted heterocyclic amines in directing the growth of crystalline porous materials.

Introduction: The Role of Organic Structure-Directing Agents (SDAs)

The synthesis of microporous materials, such as zeolites and certain metal-organic frameworks (MOFs), is a cornerstone of modern materials science, with profound implications for catalysis, separation, and drug delivery.[3] The precise control over pore size, shape, and connectivity is paramount, and this is often achieved through the use of Organic Structure-Directing Agents (OSDAs).[4][5] These organic molecules, typically amines or quaternary ammonium salts, are incorporated into the inorganic synthesis gel. During crystallization, the inorganic framework assembles around the OSDA, which acts as a template, dictating the topology of the resulting microporous structure. After synthesis, the OSDA is typically removed by calcination, leaving behind a porous material with a specific and predictable void structure.

While a wide array of OSDAs have been explored, the use of substituted heterocyclic compounds like 2,6-Dimethylmorpholine offers unique steric and electronic properties that can lead to the formation of novel and complex porous architectures.

Mechanistic Insights: How 2,6-Dimethylmorpholine Directs Microporous Framework Formation

The efficacy of an OSDA is rooted in a combination of factors including its size, shape, charge distribution, and conformational flexibility. In the case of cis-2,6-dimethylmorpholine, its specific geometry plays a crucial role in templating unique framework topologies that are not accessible with more common OSDAs.

Causality Behind Experimental Choices:

-

Stereochemistry: The cis conformation of the two methyl groups in DMMP presents a specific three-dimensional profile. This fixed orientation influences the arrangement of the surrounding inorganic precursor species during the nucleation and growth of the crystalline material.

-

Host-Guest Interactions: The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can engage in hydrogen bonding and other electrostatic interactions with the inorganic framework precursors (e.g., silicate, aluminate, or metal-sulfide clusters). These non-covalent interactions help to organize the inorganic species around the organic template.

-

Space-Filling and Pore Topology: The overall size and shape of the DMMP molecule dictate the dimensions of the resulting micropores. The inorganic framework is essentially "cast" around the organic guest.

In a documented application, cis-2,6-dimethylmorpholine has been successfully employed as an organic template in the solvothermal synthesis of a novel three-dimensional open-framework sulfide.[1][2] This material is composed of hybrid T2 (a supertetrahedral cluster) and T3 (an oxygen-encapsulated supertetrahedral cluster) building units. The presence of DMMP in the synthesis gel was critical for the co-assembly of these specific clusters into the final microporous structure.[1][2]

Experimental Workflow and Protocols

The following protocol is a representative example of a solvothermal synthesis of a microporous material using cis-2,6-dimethylmorpholine as a structure-directing agent. This protocol is based on the principles established in the synthesis of microporous sulfides.

Synthesis of a Microporous Gallium-Tin-Sulfide Framework

This protocol details the preparation of a microporous sulfide material templated by cis-2,6-dimethylmorpholine.

Protocol Steps:

-

Precursor Solution Preparation:

-

In a typical synthesis, elemental sulfur (S), gallium (Ga), and tin (Sn) are used as the inorganic precursors.

-

Weigh and combine the precursors in a molar ratio appropriate for the target framework. For example, a ratio of Ga:Sn:S might be 1:3:8.

-

-

Addition of the Structure-Directing Agent and Solvent:

-

Introduce cis-2,6-dimethylmorpholine into the reaction vessel. The amount of DMMP will influence the crystallization process; a typical starting point is a 10-fold molar excess relative to the metal precursors.

-

Add a suitable solvent. In this case, the cis-2,6-dimethylmorpholine itself can act as the solvent. A small amount of water is often added to facilitate the formation of specific cluster types.[1][2]

-

-

Homogenization:

-

Seal the reaction vessel and thoroughly mix the components to ensure a homogeneous suspension. Sonication can be beneficial at this stage.

-

-

Hydrothermal/Solvothermal Synthesis:

-

Place the sealed reaction vessel (typically a Teflon-lined stainless steel autoclave) into a programmable oven.

-

Heat the mixture to a specific temperature, for example, 180°C, and maintain this temperature for a set duration, such as 7-10 days.[1][2] During this time, the inorganic precursors will react and crystallize around the DMMP template to form the microporous framework.

-

-

Product Recovery and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Open the vessel and collect the solid product by filtration.

-

Wash the product thoroughly with a suitable solvent, such as ethanol or acetone, to remove any unreacted precursors and excess DMMP.

-

Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C).

-

-

Characterization:

-

The resulting material should be characterized using standard solid-state analytical techniques to confirm its structure, porosity, and composition. These techniques include:

-

Powder X-ray Diffraction (PXRD) to verify the crystalline phase.

-

Scanning Electron Microscopy (SEM) to observe crystal morphology and size.

-

Energy-Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition.

-

Thermogravimetric Analysis (TGA) to determine the thermal stability and the amount of occluded template.

-

Gas adsorption analysis (e.g., N2 adsorption at 77K) to measure the surface area and pore volume.

-

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of a microporous material using a structure-directing agent.

Caption: A generalized workflow for the solvothermal synthesis of microporous materials.

Quantitative Data Summary

The precise parameters for the synthesis of microporous materials are critical for reproducibility and for tuning the properties of the final product. The following table summarizes key quantitative data for the synthesis of a DMMP-templated microporous sulfide.

| Parameter | Value/Range | Rationale |

| Inorganic Precursors | Ga, Sn, S | Elements that form the sulfide framework. |

| Structure-Directing Agent | cis-2,6-Dimethylmorpholine | Organic template that directs the porous structure. |

| Precursor Molar Ratio | e.g., Ga:Sn:S = 1:3:8 | Stoichiometry determines the final framework composition. |

| SDA to Metal Ratio | >10:1 (molar) | A high concentration of the SDA is often required to drive the formation of the desired crystalline phase. |

| Solvent | cis-2,6-Dimethylmorpholine (neat or with trace H2O) | The SDA itself can serve as the solvent in a solvothermal reaction. Water can influence the formation of specific inorganic clusters. |

| Synthesis Temperature | 180°C | Provides the necessary thermal energy for the reaction and crystallization to occur. |

| Synthesis Duration | 7-10 days | Allows sufficient time for the slow process of crystal nucleation and growth. |

| Product Yield | Variable | Dependent on the specific reaction conditions and the efficiency of product recovery. |

Conclusion and Future Outlook

While the direct role of 2,6-Dimethylthiomorpholine hydrochloride in microporous material synthesis remains to be explored, the established use of its oxygen analog, cis-2,6-dimethylmorpholine, provides a valuable blueprint for how such substituted heterocyclic molecules can function as effective structure-directing agents. The unique steric and electronic properties of these templates can lead to the discovery of novel microporous materials with potentially unique catalytic and adsorptive properties. Future research could systematically investigate the impact of substituting the oxygen atom in the morpholine ring with sulfur (to form thiomorpholine) and the effect of protonation (as in the hydrochloride salt) on the structure-directing capabilities of these molecules. Such studies would contribute to the rational design of OSDAs for the targeted synthesis of advanced microporous materials.

References

-

Attfield, M. P. (2002). Microporous Materials. eLS. [Link]

-

Deem, M. W., & Lobo, R. F. (2018). Design of organic structure directing agents for polymorph A zeolite beta. Journal of Materials Chemistry A, 6(38), 18493-18501. [Link]

- Han, X., et al. (2014). Co-assembly of a three-dimensional open framework sulfide with a novel linkage between an oxygen-encapsulated T3 cluster and a supertetrahedral T2 cluster.

-

Sanz, J. F., et al. (2010). Modular organic structure-directing agents for the synthesis of zeolites. Science, 330(6008), 1219-1222. [Link]

- U.S. Patent No. US4504363A. (1985).

Sources

- 1. 2,6-ジメチルモルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-二甲基吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Microporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modular organic structure-directing agents for the synthesis of zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of organic structure directing agents for polymorph A zeolite beta - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 2,6-Dimethylthiomorpholine Hydrochloride

Executive Summary & Core Chemistry

2,6-Dimethylthiomorpholine (DMTM) is a critical heterocyclic building block in medicinal chemistry, often serving as a lipophilic bioisostere for 2,6-dimethylmorpholine. The synthesis of the hydrochloride salt presents unique challenges compared to its oxygenated counterpart, primarily due to the nucleophilicity of the sulfur atom and the stereochemical complexity introduced by the 2,6-methyl substitution.

The most robust synthetic route involves the double nucleophilic substitution of an activated bis(2-hydroxypropyl)sulfide precursor with ammonia.

The Reaction Pathway

The synthesis generally proceeds via three critical phases:

-

Activation: Conversion of bis(2-hydroxypropyl)sulfide to a bis-electrophile (Chloride or Mesylate).

-

Cyclization: Double displacement with Ammonia (

) under pressure. -

Resolution & Salt Formation: Separation of cis/trans isomers and precipitation of the HCl salt.

Figure 1: Synthetic workflow for 2,6-Dimethylthiomorpholine HCl. Note the critical safety control point at the activated intermediate.

Critical Safety Advisory (E-E-A-T)

WARNING: The intermediate bis(2-chloro-1-methylethyl)sulfide is a structural analog of Sulfur Mustard (a vesicant chemical warfare agent). While the methyl groups reduce volatility compared to the ethyl analog, it is a potent alkylating agent and blister agent.

-

Engineering Controls: All reactions involving the activated intermediate must be performed in a functioning fume hood with a scrubber.

-

Decontamination: Have a supersaturated solution of sodium bicarbonate or bleach available to neutralize spills immediately.

Troubleshooting & Optimization Guide

Module A: The Activation Step (Yield Loss: 10-20%)

Issue: Low conversion of the diol to the dichloride/dimesylate. Symptom: Starting material remains; formation of elimination byproducts (allyl sulfides).

| Parameter | Recommended Specification | The "Why" (Mechanism) |

| Temperature | Exotherms during | |

| Catalyst | DMF (Dimethylformamide) - 1-2 mol% | DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction with thionyl chloride ( |

| Solvent | Chloroform ( | Non-nucleophilic, chlorinated solvents stabilize the intermediate chlorosulfite species. |

Q: Why am I seeing "tar" formation during chlorination?

A: This is likely due to the "Pummerer-like" oxidation or polymerization of the sulfur center. Ensure your reaction atmosphere is strictly inert (

Module B: The Cyclization (Yield Loss: 30-50%)

Issue: Oligomerization (linear polymers) instead of ring closure. Symptom: Gummy residue after ammonia evaporation; low mass recovery of distilled liquid.

Q: How do I favor the ring formation over the polymer? A: You must exploit the High Dilution Principle and Ammonia Excess .

-

Ammonia Ratio: Use a huge molar excess of ammonia (20:1 to 50:1 ratio of

:Substrate). This statistically favors the intramolecular attack (ring closure) over the intermolecular attack (polymerization) after the first amine bond is formed. -

Pressure: Perform this reaction in an autoclave/pressure vessel at 60-80°C. Liquid ammonia acts as both solvent and reactant.

-

Solvent: If not using neat liquid ammonia, use Methanol. Methanol solvates the transition state well. Avoid non-polar solvents which encourage aggregation.

Q: Can I use Benzylamine instead of Ammonia to improve yield? A: Yes. This is a common "pro" trick.

-

Protocol: React the dichloride with Benzylamine (

). The benzyl group makes the nitrogen more nucleophilic but less basic (reducing elimination). -

Benefit: The N-benzyl-2,6-dimethylthiomorpholine is a stable solid/oil that is easier to purify.

-

Deprotection: Remove the benzyl group using 1-Chloroethyl chloroformate (ACE-Cl) or catalytic hydrogenation (though sulfur can poison Pd/C catalysts, so ACE-Cl is preferred).

Module C: Stereocontrol & Salt Formation (Yield Loss: 20%)

Issue: Difficulty isolating the specific cis (meso) isomer. Symptom: Melting point depression; broad peaks in NMR.

Stereochemical Context:

-

Cis-isomer (Meso): Methyl groups are equatorial/equatorial (chair conformation). Generally more thermodynamically stable.

-

Trans-isomer (Racemic): Methyl groups are equatorial/axial.

Q: How do I enrich the cis-isomer? A:

-

Thermodynamic Control: Run the cyclization at higher temperatures (100°C+) for longer times. This allows reversible ammonium intermediates to settle into the lower-energy cis conformation.

-

Distillation: The isomers have slightly different boiling points. Use a spinning band column for fractional distillation.

-

Selective Crystallization (The HCl Trick):

-

Dissolve the crude free base mixture in dry Diethyl Ether or MTBE.

-

Bubble anhydrous HCl gas slowly.

-

The cis-isomer hydrochloride often crystallizes out first or forms a more distinct solid compared to the trans-isomer, which may remain in the liquor or form an oil.

-

Recrystallization: Use Isopropanol/Ethanol mixtures to sharpen the melting point.

-

Validated Experimental Protocol (Best Practice)

Step 1: Chlorination

-

Charge Bis(2-hydroxypropyl)sulfide (1.0 eq) and catalytic DMF into Chloroform.

-

Cool to 0-5°C.

-

Add Thionyl Chloride (

, 2.2 eq) dropwise. Do not allow temp to exceed 10°C. -

Reflux for 2-3 hours.

-

Evaporate solvent and excess

under vacuum. Handle residue as a blister agent.

Step 2: Cyclization (Ammonia Pressure Method)

-

Transfer the residue to a high-pressure autoclave.

-

Condense Liquid Ammonia (approx. 30-40 eq) into the vessel at -78°C.

-

Seal and heat to 90°C for 8-12 hours. (Pressure will be high: ~20-40 bar).

-

Vent excess ammonia into a scrubber (dilute sulfuric acid).

-

Dissolve residue in water, basify with NaOH (pH > 12), and extract with DCM.

Step 3: HCl Salt Formation

-

Dry DCM layer over

. Concentrate to obtain crude oil. -

Purification: Distill the oil under high vacuum. Collect the main fraction.

-

Dissolve distilled oil in anhydrous Diethyl Ether (10 volumes).

-

Cool to 0°C.

-

Bubble dry HCl gas until saturation.

-

Filter the white precipitate. Recrystallize from Isopropanol to obtain pure cis-2,6-dimethylthiomorpholine hydrochloride .

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing yield failures in DMTM synthesis.

References

-

Preparation of Thiomorpholine Derivatives. CN Patent 105906582A.[1] (Describes the activation of diethanolamine derivatives with sulfonyl chlorides and cyclization). Link

-

Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. (Foundational text on stereoselective synthesis of the oxygenated analog, applicable to thermodynamic control principles). Link

-

Separation of Cis and Trans Isomers. Fisher Scientific Technical Note. (Chromatographic and physical separation principles for dimethyl-substituted heterocycles). Link

-

Synthesis of N-(2-hydroxypropyl)-morpholine. PrepChem. (Precursor synthesis methodology).[1][2][3][4] Link

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2,6-Dimethylthiomorpholine Hydrochloride

Welcome to the technical support center for 2,6-Dimethylthiomorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile intermediate. As a hydrochloride salt, its behavior in solution can be nuanced, particularly within complex reaction mixtures. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to ensure your experiments proceed efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility issues encountered with 2,6-Dimethylthiomorpholine hydrochloride in a practical question-and-answer format.

Q1: My 2,6-Dimethylthiomorpholine hydrochloride isn't dissolving in my standard organic solvent. What's the first step?

Answer: The primary issue is likely a polarity mismatch. 2,6-Dimethylthiomorpholine hydrochloride is an amine salt, making it an ionic and highly polar compound. The fundamental principle of "like dissolves like" is paramount here.[1]

Your initial step should be to re-evaluate your solvent choice based on polarity:

-

Assess Solvent Polarity: Standard non-polar or moderately polar aprotic solvents (e.g., Toluene, Diethyl Ether, Dichloromethane) are generally poor choices for dissolving ionic salts.

-

Switch to Polar Solvents: You will have much greater success with polar solvents.

-

Polar Protic Solvents: These are often the best starting points. Consider water, methanol, or ethanol. The ability of these solvents to hydrogen bond and solvate both the cation (the protonated amine) and the chloride anion is key.

-

Polar Aprotic Solvents: High-polarity aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are also excellent candidates, as they are effective at solvating cations.[1]

-

If the reaction chemistry forbids the use of these solvents, more advanced strategies involving co-solvents or pH modification will be necessary.

Q2: How does the hydrochloride salt form specifically influence its solubility compared to the free base?

Answer: The hydrochloride salt and the free base (2,6-Dimethylthiomorpholine) have inverse solubility profiles. Understanding this relationship is crucial for troubleshooting.

-

2,6-Dimethylthiomorpholine Hydrochloride (The Salt): As an ionic salt, it is designed for high solubility in polar protic solvents, particularly water.[2] This is a common strategy in pharmaceuticals to enhance aqueous solubility for formulation and delivery.[3] However, this high polarity makes it poorly soluble in non-polar organic media.

-

2,6-Dimethylthiomorpholine (The Free Base): The free base is a neutral organic molecule. While it still contains polar ether and amine functional groups, its overall polarity is significantly lower than the salt form. The free base is reported to be soluble in a range of organic solvents including benzene and petroleum ether, as well as water and alcohol.[4][5]

This dichotomy is governed by a pH-dependent equilibrium. In solution, the salt and free base exist in a balance that can be manipulated.

Diagram 1: pH-Dependent Equilibrium

This diagram illustrates the reversible, pH-dependent conversion between the water-soluble hydrochloride salt and the organic-soluble free base.

Caption: pH controls the equilibrium between the salt and free base forms.

Q3: The reaction requires a non-polar, aprotic solvent. How can I solubilize the hydrochloride salt under these conditions?

Answer: Direct dissolution is unlikely to work. The most effective strategy is to perform an in-situ conversion to the more soluble free base. This involves adding a suitable base to your mixture to deprotonate the morpholinium ion.

Key Considerations for Base Selection:

-

Stoichiometry: Use at least one molar equivalent of base relative to the hydrochloride salt. A slight excess (e.g., 1.1 equivalents) is often recommended.

-

Byproduct Solubility: Choose a base whose resulting hydrochloride salt will not interfere with your reaction.

-

Organic Bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are common choices. They form triethylammonium chloride or diisopropylethylammonium chloride, which are often insoluble in non-polar organic solvents and can sometimes be removed by filtration.

-

Inorganic Bases: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. These are heterogeneous and can be easily filtered off after the reaction. Aqueous bases like sodium bicarbonate (NaHCO₃) can be used in a biphasic workup prior to the main reaction if your free base is stable and easily extracted.

-

See Protocol 2 for a detailed experimental workflow.

Q4: I've observed the material dissolving upon heating, but it precipitates again as the reaction proceeds or cools. What is happening?

Answer: This common issue can stem from several causes:

-

Temperature-Dependent Solubility: The compound may simply have low solubility at lower temperatures. If the reaction can be run at an elevated temperature, this may be the simplest solution.[6]

-

Change in Solvent Composition: The reaction itself may be consuming a solvent or generating a byproduct that reduces the overall polarity of the mixture, causing your polar starting material to crash out.

-

Salt Disproportionation: In some cases, particularly in near-neutral or slightly basic conditions, the hydrochloride salt can disproportionate. This is a process where the salt converts to its less soluble free base form, causing precipitation.[7] This can be a sign that the pH of your reaction mixture is not sufficiently acidic to maintain the salt in its protonated, soluble form.

Troubleshooting Steps:

-

Maintain Temperature: Use a heated oil bath to ensure a consistent reaction temperature.

-

Re-evaluate Solvent System: Consider a co-solvent system (see Q5) that provides a more robust solubility profile across a range of temperatures and compositions.

-

Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by ¹H NMR or melting point) to confirm if it is unreacted starting material or an unexpected byproduct.[8]

Q5: Can I use a co-solvent system to improve solubility without changing the primary reaction solvent?

Answer: Yes, using a co-solvent is an excellent and widely used technique.[6] The strategy involves adding a small amount of a highly polar solvent in which the compound is very soluble to the bulk reaction solvent.

Common Co-solvents:

-

DMSO, DMF, or NMP: Just a small percentage (e.g., 5-10% v/v) of one of these "super solvents" can be enough to dissolve the salt without drastically altering the overall reaction environment.

-

Methanol or Ethanol: If compatible with your reaction, these protic solvents are also effective.

The key is to use the minimum amount of co-solvent necessary to achieve a homogenous solution. See Protocol 1 for a systematic approach to identifying an effective co-solvent ratio.

Data & Protocols

Table 1: Predicted Solubility Profile

This table provides a general guide to selecting appropriate solvents. Actual solubility should always be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility of Free Base (2,6-Dimethylthiomorpholine) | Predicted Solubility of HCl Salt | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Good | Excellent | The HCl salt is ionic and readily solvated by protic solvents capable of H-bonding.[9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Good to Moderate | High polarity effectively solvates the cation, but anion solvation is less efficient than in protic solvents.[1] |

| Non-Polar Aprotic | Toluene, Hexanes | Good | Very Poor / Insoluble | Significant polarity mismatch. The ionic salt cannot be effectively solvated by non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Good | Poor / Insoluble | Moderate polarity is insufficient to overcome the lattice energy of the salt. |

Experimental Protocols

Protocol 1: Systematic Screening for an Optimal Co-Solvent System

This protocol helps you methodically determine the minimum amount of co-solvent needed for dissolution.

-

Preparation: In a small vial, place a known amount of 2,6-Dimethylthiomorpholine hydrochloride (e.g., 10 mg).

-

Primary Solvent Addition: Add a measured volume of your primary reaction solvent (e.g., 1 mL of Toluene). Stir vigorously for 2-3 minutes. The solid will likely remain undissolved.

-

Co-solvent Titration: Begin adding a highly polar co-solvent (e.g., DMSO) dropwise using a microliter syringe.[6]

-

Observation: After each addition, stir for 1-2 minutes and observe for dissolution.

-

Endpoint: Continue adding the co-solvent until the solid is fully dissolved.

-

Calculation: Record the final volume of both the primary solvent and the co-solvent. Calculate the minimum volume percentage (v/v) of co-solvent required.

-

Reaction Scale-up: Use this determined solvent ratio for your preparative scale reaction.

Diagram 2: Co-Solvent Screening Workflow

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ovid.com [ovid.com]

- 8. How To [chem.rochester.edu]

- 9. quora.com [quora.com]

Technical Support Center: Purification of 2,6-Dimethylthiomorpholine Hydrochloride